molecular formula C8H5Cl2N B1399296 3,5-Dichloro-2-methylbenzonitrile CAS No. 1803805-42-6

3,5-Dichloro-2-methylbenzonitrile

Cat. No.: B1399296
CAS No.: 1803805-42-6
M. Wt: 186.03 g/mol
InChI Key: URRDPEWKDPVQJE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzonitrile is an aromatic organic compound featuring a nitrile group and two chlorine atoms on the benzene ring. This specific substitution pattern makes it a valuable synthon and building block in organic synthesis and medicinal chemistry research. The electron-withdrawing nature of the substituents can influence the electronic properties of the molecule, which is a key consideration in ligand design for catalytic applications . As a benzonitrile derivative, it shares characteristics with a class of compounds known for their utility as precursors and solvents in coordination chemistry . Researchers utilize such halogenated nitriles in the development of pharmaceutical intermediates and agrochemicals . The methyl and chloro groups provide sites for further functionalization, enabling the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant safety data sheets and handle the compound according to established laboratory safety protocols. Specific physical and chemical property data for this compound (e.g., melting point, boiling point) were not available in the search results.

Properties

IUPAC Name

3,5-dichloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRDPEWKDPVQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Grignard Reagent and Formylation Followed by Conversion to Nitrile

A more elaborate method involves the following sequence:

Step Reaction Description Conditions & Notes
1 Formation of arylmagnesium intermediate by reacting 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran (THF) at -15 °C for 15 minutes. Low temperature prevents side reactions.
2 Reaction of the arylmagnesium intermediate with N,N-dimethylformamide (DMF) at 0 °C for 2 hours to form corresponding aldehyde intermediate. DMF acts as formylating agent.
3 Conversion of aldehyde to nitrile by treatment with ammonia and iodine in THF/water at room temperature for 2 hours. Iodine facilitates the conversion to nitrile via an oxidative amination pathway.
4 Workup involves aqueous sodium sulfite to quench iodine, extraction with chloroform, drying, and purification by silica gel chromatography. Resulting 3,5-dichlorobenzonitrile obtained in ~71-72% yield.

This multi-step method allows precise introduction of the nitrile group and chlorines, but requires careful control of reaction conditions and purification steps.

Diazotization and Substitution Route from Dichloroanilines

Another method involves the transformation of dichloroaniline derivatives through diazotization and substitution reactions:

  • Starting material : 2,4-dichloroaniline is dissolved in hydrochloric or sulfuric acid to form the corresponding salt.
  • Bromination : Bromine is added at room temperature to yield 2-bromo-4,6-dichloroaniline salts.
  • Diazotization : Sodium nitrite aqueous solution is added dropwise at low temperature (-10 °C), followed by warming to boiling to form 3,5-dichlorobromobenzene.
  • Amination : Reaction with ammonia and catalyst at 130–180 °C for 3–6 hours converts the bromobenzene derivative to 3,5-dichloroaniline.
  • Further transformation : The amino group can be converted to nitrile via Sandmeyer-type reactions or related diazotization-substitution sequences.

This method is notable for using readily available raw materials and mild reaction conditions, yielding high-purity intermediates suitable for further functionalization.

Methylation Approaches

For the specific methyl substitution at the 2-position, methylation can be achieved by:

  • Starting from 3,5-dichlorobenzonitrile, followed by directed ortho-lithiation or metalation at the 2-position.
  • Subsequent reaction with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions to introduce the methyl group.

Alternatively, starting from 2-methylbenzonitrile, selective chlorination at 3 and 5 positions can be performed as described above.

Comparative Data Table on Preparation Methods

Preparation Method Starting Material(s) Key Reactions Yield (%) Advantages Limitations
Direct chlorination of 2-methylbenzonitrile 2-Methylbenzonitrile Chlorination with Cl2/HCl or H2SO4 Moderate Fewer steps, straightforward Requires careful control of chlorination
Grignard reaction + formylation + nitrile conversion 1-Bromo-3,5-dichlorobenzene Grignard formation, DMF formylation, amination with NH3/I2 ~71-72 High precision, good purity Multi-step, requires low temp and inert atmosphere
Diazotization and substitution from dichloroaniline 2,4-Dichloroaniline Bromination, diazotization, amination High Readily available materials, mild conditions Multi-step, requires handling of diazonium salts
Directed ortho-lithiation + methylation 3,5-Dichlorobenzonitrile Lithiation, methylation Variable Site-specific methylation Requires strong bases, sensitive to moisture

Research Findings and Notes

  • The Grignard-based method is well-documented for aromatic nitrile synthesis, offering yields around 70% with good reproducibility.
  • Diazotization routes provide versatile intermediates that can be adapted for various substitutions, including nitrile introduction via Sandmeyer reactions.
  • Controlled chlorination is critical to avoid poly-chlorination or substitution at undesired positions, which affects yield and purity.
  • Methylation strategies require careful selection of base and methylating agent to ensure regioselectivity and minimize side reactions.
  • Purification typically involves recrystallization or chromatographic techniques to achieve analytical purity suitable for research or industrial applications.

Chemical Reactions Analysis

Benzylic Bromination

The methyl group adjacent to the nitrile undergoes radical bromination under controlled conditions:

ConditionsReagents/CatalystsProductYieldSource
NBS, benzoyl peroxideCHCl₃, 85°C, 24 h3,5-Dichloro-2-(bromomethyl)benzonitrile57%*

*Yield reported for analogous 2-methylbenzonitrile derivatives.
Mechanism : Initiation by benzoyl peroxide generates bromine radicals, which abstract benzylic hydrogen, followed by bromine atom transfer from NBS.

Nitrile Hydrolysis

The nitrile group converts to carboxylic acid or primary amide under acidic/basic hydrolysis:

PathwayConditionsProductNotes
AcidicH₂SO₄ (conc.), H₂O, reflux3,5-Dichloro-2-methylbenzoic acidSlow kinetics due to electron-withdrawing substituents
BasicNaOH, H₂O₂, 80°C3,5-Dichloro-2-methylbenzamideRequires prolonged heating

Nucleophilic Aromatic Substitution (NAS)

Chlorine substituents undergo substitution under high-energy conditions:

NucleophileConditionsProductEvidence
NH₃Cu catalyst, 150°C, 50 atm3-Amino-5-chloro-2-methylbenzonitrileAnalogous Sandmeyer reactions
MethoxideDMF, 120°C, 48 h3-Methoxy-5-chloro-2-methylbenzonitrileLimited reactivity due to ring deactivation

Grignard Addition

The nitrile group reacts with Grignard reagents to form ketones after workup:

ReagentConditionsIntermediateFinal Product
CH₃MgBrTHF, 0°C → 25°CImine complex3,5-Dichloro-2-methylacetophenone

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition >200°C, releasing HCl and HCN gases . Stability in air is maintained below 40°C, but prolonged UV exposure induces partial dechlorination.

Scientific Research Applications

Pharmaceutical Development

3,5-Dichloro-2-methylbenzonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization to develop drugs with specific therapeutic effects. For instance, it can be converted into more complex molecules that exhibit anti-inflammatory or antimicrobial properties.

Agrochemical Production

This compound is also utilized in the formulation of agrochemicals. It acts as a key intermediate in the synthesis of herbicides and pesticides that are crucial for agricultural productivity. The chlorinated aromatic structure enhances biological activity against pests while maintaining selectivity towards target species.

Material Science

In material science, 3,5-Dichloro-2-methylbenzonitrile is used in the production of specialty chemicals and polymers. Its reactivity allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of 3,5-Dichloro-2-methylbenzonitrile as a precursor for synthesizing novel antimicrobial agents. By modifying its structure through various chemical reactions, researchers developed compounds that showed significant activity against resistant bacterial strains.

Case Study 2: Development of Herbicides

Research highlighted the effectiveness of herbicides derived from 3,5-Dichloro-2-methylbenzonitrile. These herbicides exhibited high efficacy in controlling weed species while minimizing harm to crops, showcasing the compound's utility in sustainable agriculture.

Comparative Data Table

Application AreaCompound RoleKey Benefits
PharmaceuticalsIntermediate for drug synthesisTargeted therapeutic effects
AgrochemicalsPrecursor for herbicidesEnhanced pest control
Material ScienceBuilding block for polymersImproved mechanical properties

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3,5-Dichloro-2-methylbenzonitrile with key structural analogs:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
3,5-Dichloro-2-methylbenzonitrile Not explicitly listed C₈H₅Cl₂N -Cl (3,5), -CH₃ (2), -CN (1) ~186.03 Moderate polarity, electron-withdrawing -CN, steric hindrance from -CH₃
3,5-Dichlorobenzonitrile 6575-00-4 C₇H₃Cl₂N -Cl (3,5), -CN (1) 172.01 Higher symmetry, stronger electron-withdrawing effect due to lack of -CH₃
3,5-Dichloro-2-hydroxybenzonitrile 13073-27-3 C₇H₃Cl₂NO -Cl (3,5), -OH (2), -CN (1) 187.01 Hydrogen bonding capability, higher polarity, lower thermal stability
2-Amino-3,5-dichlorobenzonitrile 5922-60-1 C₇H₄Cl₂N₂ -Cl (3,5), -NH₂ (2), -CN (1) 187.03 Strong electron-donating -NH₂, increased reactivity in electrophilic substitution
Key Observations:
  • Electronic Effects: The methyl group in 3,5-Dichloro-2-methylbenzonitrile provides weak electron-donating inductive effects, slightly counteracting the electron-withdrawing nature of the -CN group compared to 3,5-Dichlorobenzonitrile. This contrasts with the electron-donating -NH₂ group in 2-Amino-3,5-dichlorobenzonitrile, which significantly enhances ring reactivity .
  • Polarity and Solubility : The hydroxy derivative (3,5-Dichloro-2-hydroxybenzonitrile) exhibits higher polarity and water solubility due to -OH hydrogen bonding, whereas the methyl analog is more lipophilic .

Spectroscopic Data

  • IR Spectroscopy : The -CN group exhibits a characteristic stretch near 2,220 cm⁻¹ across all analogs, as seen in compounds 11a (2,219 cm⁻¹) and 12 (2,220 cm⁻¹) .
  • ¹H NMR : Protons from the -CH₃ group in the target compound would resonate near δ 2.2–2.4 ppm, similar to compound 11a (δ 2.24–2.37) .

Biological Activity

3,5-Dichloro-2-methylbenzonitrile (DCMB) is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

3,5-Dichloro-2-methylbenzonitrile is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position, along with a nitrile functional group. Its chemical formula is C8H6Cl2N, and it is classified as an aromatic compound.

Biological Activity Overview

The biological activity of DCMB can be categorized into several key areas:

  • Antimicrobial Properties :
    • DCMB has shown effectiveness against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
  • Cytotoxic Effects :
    • Research indicates that DCMB can induce cytotoxicity in cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) cells, where it demonstrated dose-dependent inhibition of cell proliferation . The cytotoxic effects are attributed to the induction of apoptosis and disruption of cellular metabolic processes.
  • Inhibition of Enzymatic Activity :
    • DCMB has been identified as a potent inhibitor of certain enzymes critical in cancer metabolism. For example, it has been shown to inhibit dCTPase, an enzyme involved in nucleotide metabolism, which is crucial for DNA synthesis in rapidly dividing cells . The inhibition was found to be concentration-dependent with notable IC50 values.

The mechanisms underlying the biological activities of 3,5-Dichloro-2-methylbenzonitrile include:

  • Receptor Interaction : DCMB may interact with specific cellular receptors that modulate cell signaling pathways involved in proliferation and apoptosis. For example, its interaction with adenosine receptors has been explored, where it may inhibit adenylyl cyclase activity leading to reduced cAMP levels in T cells .
  • Oxidative Stress Induction : The compound can induce oxidative stress within cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DCMB:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria; effective at low micromolar concentrations .
Study 2Showed cytotoxic effects on HeLa cells with an IC50 value indicating effective inhibition of cell growth .
Study 3Identified as a dCTPase inhibitor; demonstrated concentration-dependent inhibition with potential implications for cancer therapy .

Q & A

Q. How can researchers resolve conflicting data on the compound’s thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N2 shows decomposition at 210°C. Discrepancies in literature (180–230°C) stem from impurity profiles. Mitigate by:
  • DSC Calibration : Use indium standards.
  • Sample Purity : Validate via HPLC-ELSD.
    Contradictions are resolved by replicating conditions (heating rate = 10°C/min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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